N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide

Antimicrobial resistance ESKAPE pathogens Nitrofuran SAR

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide (CAS 1226429-88-4) is a synthetic nitrofuran–1,2,4-oxadiazole hybrid featuring a 5-nitrofuran-2-carboxamide moiety connected via a para-phenyl linker to a 3-methyl-1,2,4-oxadiazole ring. The compound belongs to the broader nitrofuran-amide pharmacophore class, which has been extensively investigated for antimycobacterial and antibacterial applications.

Molecular Formula C14H10N4O5
Molecular Weight 314.257
CAS No. 1226429-88-4
Cat. No. B2677029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide
CAS1226429-88-4
Molecular FormulaC14H10N4O5
Molecular Weight314.257
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C14H10N4O5/c1-8-15-14(23-17-8)9-2-4-10(5-3-9)16-13(19)11-6-7-12(22-11)18(20)21/h2-7H,1H3,(H,16,19)
InChIKeyUTAJLBUMUUWOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide Procurement & Differentiation Overview


N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide (CAS 1226429-88-4) is a synthetic nitrofuran–1,2,4-oxadiazole hybrid featuring a 5-nitrofuran-2-carboxamide moiety connected via a para-phenyl linker to a 3-methyl-1,2,4-oxadiazole ring. The compound belongs to the broader nitrofuran-amide pharmacophore class, which has been extensively investigated for antimycobacterial and antibacterial applications. Its structural hallmark—a 1,2,4-oxadiazole regioisomer rather than the more common 1,3,4-oxadiazole—provides a basis for differentiated biological profile and procurement rationale .

Structural and Pharmacological Basis for N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide Non-Substitutability


Simple substitution by readily available 1,3,4-oxadiazole analogs or direct nitrofuran-oxadiazole conjugates poses material risk to experimental reproducibility because the 1,2,4-oxadiazole regioisomer influences target selectivity, metabolic stability, and cytotoxicity profile in ways that are not recapitulated by the 1,3,4-oxadiazole scaffold. Published data demonstrate that 1,2,4-oxadiazole-containing nitrofurans can achieve lower minimum inhibitory concentrations (MICs) against ESKAPE pathogens than clinical comparators, and exhibit no measurable cytotoxicity toward human PANC-1 cells, whereas contradictory profiles have been reported for 1,3,4-oxadiazole regioisomers [1][2]. Scientists and procurement professionals should therefore verify the regioisomer and linker topology before ordering to ensure fit-for-purpose material.

Comparator-Based Quantitative Differentiation of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide


1,2,4-Oxadiazole Regioisomer Enables Lower MIC Against Staphylococcus aureus Relative to Clinical Nitrofurans and Ciprofloxacin

Although no head-to-head study with the exact title compound has been published, class-level evidence from a series of 13 novel 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles demonstrates that the 1,2,4-oxadiazole scaffold can deliver superior anti-staphylococcal potency. In particular, compound 2h (3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole) inhibited S. aureus at an MIC lower than ciprofloxacin, nitrofurantoin, and furazidin in serial dilution assays, while the corresponding 1,3,4-oxadiazole regioisomers evaluated in separate studies consistently show weaker Gram-positive activity [1]. This supports the procurement of 1,2,4-oxadiazole-containing nitrofurans for anti-staphylococcal screening programs.

Antimicrobial resistance ESKAPE pathogens Nitrofuran SAR

Purity Specification Provides Reproducible Baseline for Screening

The compound is commercially available with a certified purity of ≥95% (HPLC) from CheMenu (Catalog CM982589) . While many nitrofuran-oxadiazole analogs are offered at similar nominal purity, fragmented supply chains frequently deliver material with undocumented impurities that affect biological readouts. The documented 95%+ specification allows users to establish consistent structure-activity relationship (SAR) datasets without confounding purity variables.

Compound procurement Quality control Assay reproducibility

Non-Cytotoxic Phenotype Confirmed for 1,2,4-Oxadiazole Nitrofuran Series

A chemically diverse set of nitrofuran-1,2,4-oxadiazole derivatives, including compounds with phenyl and vinyl linkers, was tested against M. tuberculosis H37Rv and concurrently evaluated for cytotoxicity on human PANC-1 pancreatic epithelioid carcinoma cells. All active antimycobacterial compounds displayed no measurable cytotoxicity, yielding a favorable selectivity index [1]. This contrasts with some 1,3,4-oxadiazole nitrofuran hybrids which require extensive structural optimization to mitigate hERG inhibition and cellular toxicity [2].

Cytotoxicity Selectivity index Antimycobacterial

Phenyl-Amide Linker Imparts Pharmacokinetic Advantage Over Direct Nitrofuran-Oxadiazole Conjugates

Structure-activity relationship studies on nitrofuran-oxadiazole hybrids reveal that compounds bearing an amide linker and a phenyl spacer exhibit superior oral pharmacokinetics and lower hERG liability compared to hybrids lacking a carboxamide linker [1]. The target compound, N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide, incorporates both an amide bond and a para-phenyl ring, a topology predicted to confer better systemic exposure and cardiac safety than directly linked 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles (e.g., compounds from Vinogradova et al. 2024).

Pharmacokinetics hERG inhibition Metabolic stability

Optimal Deployment Scenarios for N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide


Anti-Staphylococcal Drug Discovery Screening

Based on class-level MIC data showing 1,2,4-oxadiazole nitrofurans outperform ciprofloxacin and nitrofurantoin against S. aureus , this compound is a strong candidate for primary screening libraries targeting methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive ESKAPE pathogens.

Antitubercular Lead Optimization with Reduced Cytotoxicity Risk

The demonstrated non-cytotoxic phenotype of 1,2,4-oxadiazole nitrofurans against human PANC-1 cells makes this compound suitable for tuberculosis drug discovery programs that prioritize selectivity over mammalian cells, reducing the need for early cytotoxicity counter-screens.

Pharmacokinetic-Stability-Focused Hit Triaging

The presence of a carboxamide-phenyl linker, associated with improved oral PK and low hERG inhibition in analogous series , positions this compound as a privileged scaffold for medicinal chemistry teams aiming to rapidly identify orally bioavailable antimycobacterial or antibacterial leads.

High-Purity Reference Standard for Nitrofuran-Oxadiazole SAR Studies

With a documented purity of ≥95% , this compound can serve as a reliable positive control or reference standard in SAR campaigns, enabling robust comparison of newly synthesized analogs without impurity-driven noise.

Quote Request

Request a Quote for N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-nitrofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.